

experimental protocols for reactions involving 4-(Methylamino)benzonitrile

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Compound of Interest

Compound Name: 4-(Methylamino)benzonitrile

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An Application Guide to the Experimental Chemistry of **4-(Methylamino)benzonitrile**

Introduction: The Versatility of 4-(Methylamino)benzonitrile

4-(Methylamino)benzonitrile is a bifunctional aromatic compound that serves as a valuable building block in organic synthesis and a fascinating subject in photophysical studies.^[1] Its structure, featuring a nucleophilic secondary amine and an electrophilic nitrile group on a benzene ring, allows for a diverse range of chemical transformations. The interplay between the electron-donating methylamino group and the electron-withdrawing nitrile group defines its reactivity and unique spectroscopic properties.^[1]

This guide provides detailed experimental protocols for key reactions involving **4-(Methylamino)benzonitrile**, intended for researchers in medicinal chemistry, materials science, and chemical biology. The protocols are designed not merely as a list of steps, but as a self-validating system, with explanations grounded in established chemical principles to empower researchers to adapt and troubleshoot these methods.

Compound Properties and Safety

Before commencing any experimental work, it is crucial to be familiar with the properties and hazards of **4-(Methylamino)benzonitrile**.

Property	Value	Source
Molecular Formula	C ₈ H ₈ N ₂	
Molecular Weight	132.16 g/mol	
Appearance	Solid / Crystalline Powder	[2]
Melting Point	89 °C	[3]
Boiling Point	274 °C	[3]
CAS Number	4714-62-9	

Safety and Handling:

4-(Methylamino)benzonitrile and its derivatives are classified as hazardous.[4][5]

- Hazards: Harmful if swallowed or in contact with skin.[3][6] Causes skin and serious eye irritation.[3][6] May cause respiratory irritation and may cause an allergic skin reaction.[3][6]
- Precautions: Always handle this compound in a well-ventilated fume hood.[7][8] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[4][5][7] Avoid breathing dust.[4]
- First Aid: In case of eye contact, rinse cautiously with water for several minutes.[4][7] If on skin, wash with plenty of soap and water.[4][7] If swallowed or inhaled, seek immediate medical attention.[4][7]

Section 1: N-Alkylation of the Secondary Amine

The secondary amine of **4-(Methylamino)benzonitrile** is a key site for synthetic elaboration, allowing for the introduction of various alkyl or aryl groups. N-alkylation is a fundamental C-N bond-forming reaction critical in drug discovery for modulating a compound's physicochemical properties, such as lipophilicity and metabolic stability.[9][10]

Causality of Experimental Choices: The choice of a mild base, such as potassium carbonate (K₂CO₃), is critical. It is sufficiently basic to deprotonate the secondary amine, facilitating nucleophilic attack on the alkyl halide, but not so strong as to promote unwanted side reactions.

like hydrolysis of the nitrile group.[11] Dimethylformamide (DMF) is an ideal solvent due to its polar aprotic nature, which effectively solvates the potassium cation and accelerates the S_n2 reaction, and its high boiling point allows for heating if the reaction is sluggish at room temperature.[11]

Protocol 1.1: Synthesis of 4-(Ethyl(methyl)amino)benzonitrile

This protocol details the N-alkylation of **4-(Methylamino)benzonitrile** with ethyl bromide.

Materials:

- **4-(Methylamino)benzonitrile** (1.00 g, 7.57 mmol)
- Ethyl bromide (0.91 g, 0.67 mL, 8.32 mmol, 1.1 eq)
- Anhydrous Potassium Carbonate (K₂CO₃) (2.09 g, 15.1 mmol, 2.0 eq)
- Anhydrous Dimethylformamide (DMF) (20 mL)
- Ethyl acetate (EtOAc)
- Deionized Water
- Brine (saturated aqueous NaCl)
- Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

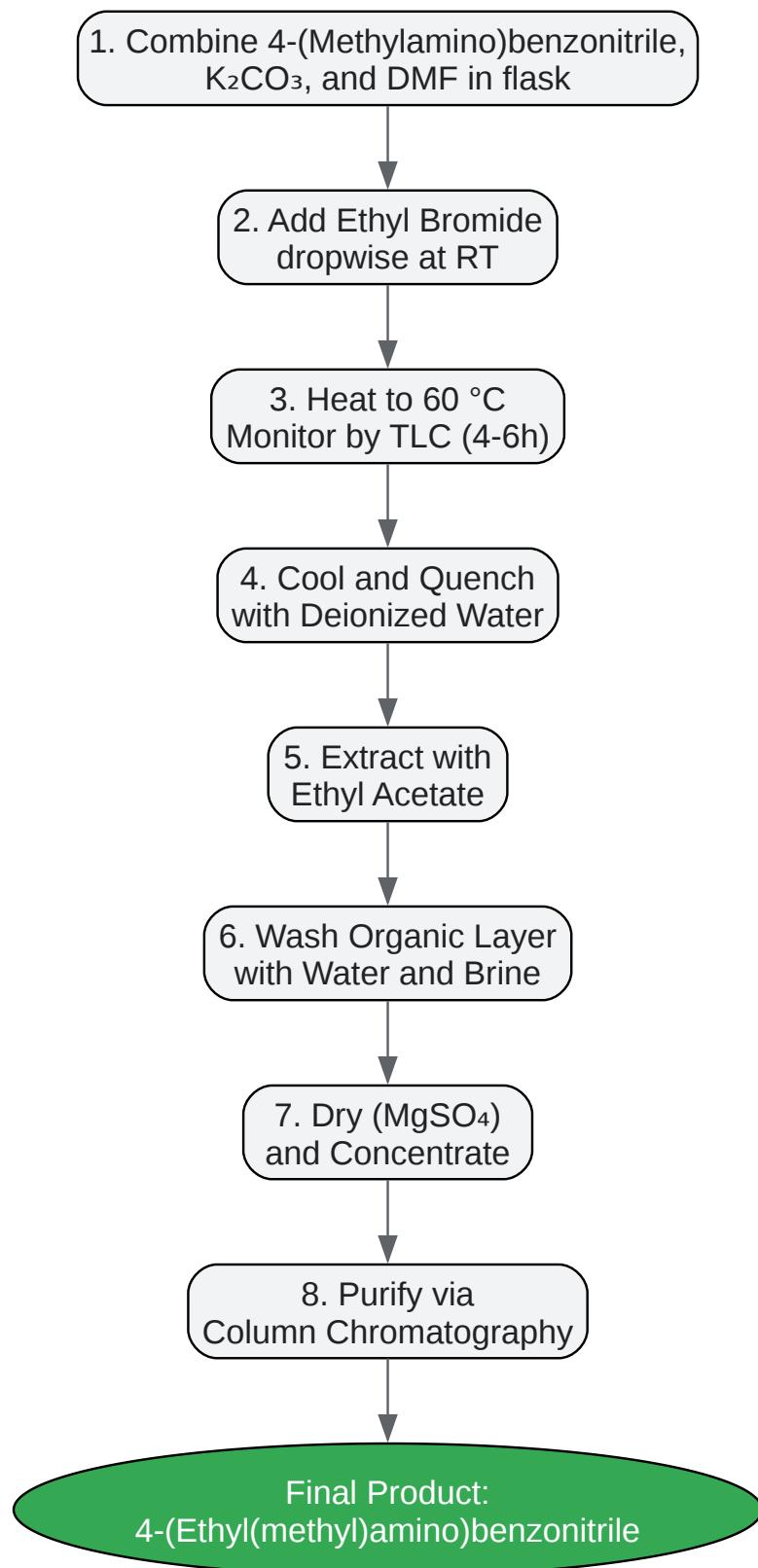
- Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add **4-(Methylamino)benzonitrile** and anhydrous potassium carbonate.
- Solvent Addition: Add anhydrous DMF (20 mL) to the flask.
- Reagent Addition: Add ethyl bromide dropwise to the stirring suspension at room temperature.

- Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
- Workup - Quenching: Cool the mixture to room temperature and pour it into a separatory funnel containing 100 mL of deionized water.
- Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Workup - Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-(Ethyl(methyl)amino)benzonitrile.

Expected Results:

- Yield: 80-90%
- Appearance: Light brown or off-white solid.
- Analytical Data: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum is expected to show a quartet and a triplet corresponding to the new ethyl group.

Workflow Diagram for N-Alkylation:

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Caption: Workflow for the N-alkylation of **4-(Methylamino)benzonitrile**.

Section 2: Transformations of the Nitrile Group

The cyano group is a versatile functional group that can be converted into amines, amides, or carboxylic acids.^[1] Hydrolysis is a fundamental transformation that converts the nitrile to a carboxylic acid, proceeding through an amide intermediate.^{[12][13][14]} The reaction can be catalyzed by either acid or base, with the choice of conditions depending on the stability of other functional groups in the molecule.^[13]

Causality of Experimental Choices:

- Basic Hydrolysis: Using a strong base like sodium hydroxide (NaOH) with heating provides the harsh conditions necessary to hydrolyze the relatively stable nitrile group.^[13] This method is often preferred if the molecule contains acid-labile functional groups. The reaction first produces the sodium carboxylate salt, which must be neutralized with acid in the final step to yield the carboxylic acid.^[12]
- Acidic Hydrolysis: Strong acids like sulfuric acid (H₂SO₄) protonate the nitrile nitrogen, activating the carbon towards nucleophilic attack by water.^{[14][15]} This can be a cleaner reaction but is incompatible with acid-sensitive groups.

Protocol 2.1: Basic Hydrolysis to 4-(Methylamino)benzoic Acid

Materials:

- **4-(Methylamino)benzonitrile** (1.00 g, 7.57 mmol)
- 10% Aqueous Sodium Hydroxide (NaOH) solution (20 mL)
- Ethanol (20 mL)
- Concentrated Hydrochloric Acid (HCl)
- Deionized Water
- Dichloromethane (DCM)

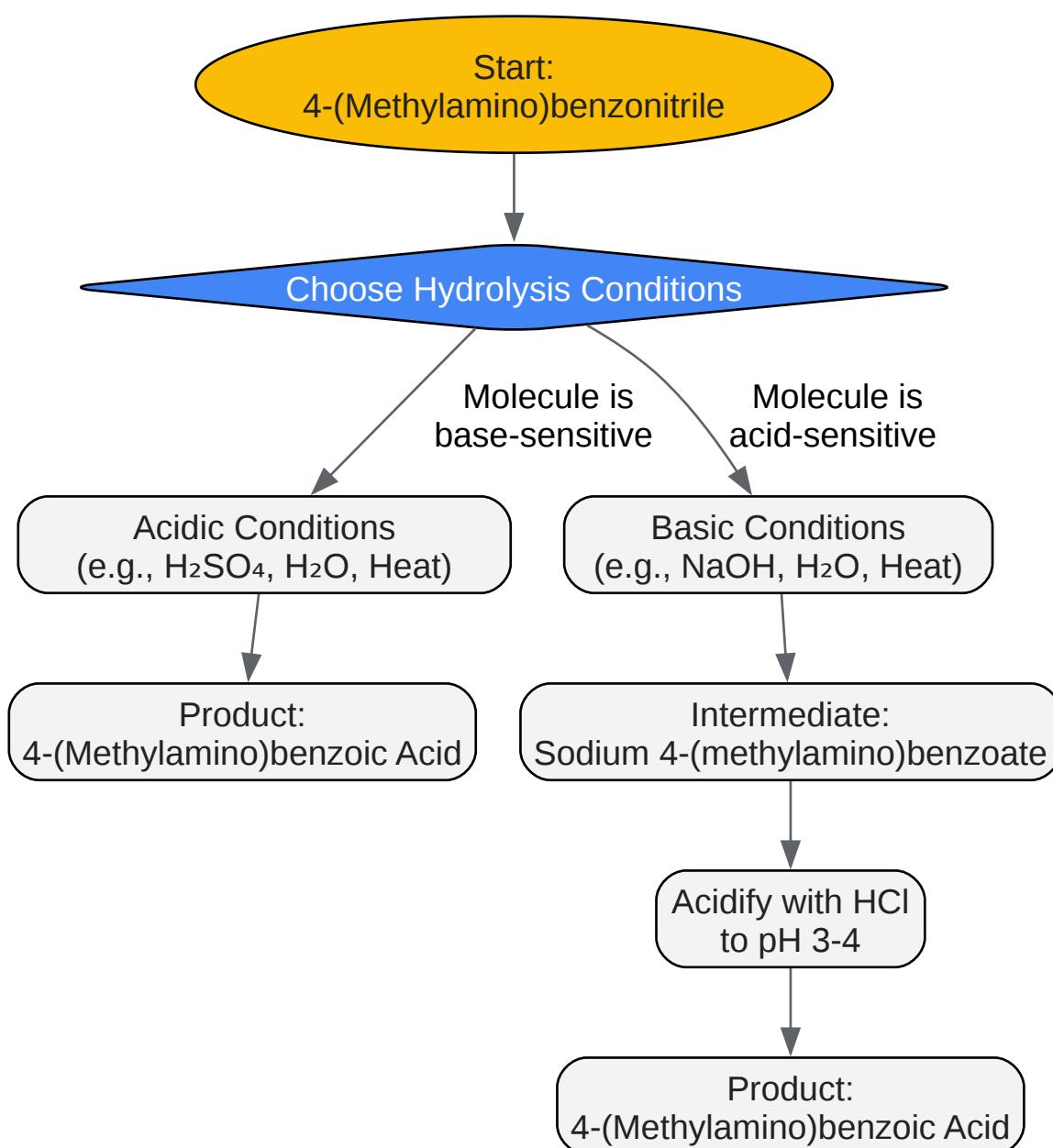
Step-by-Step Procedure:

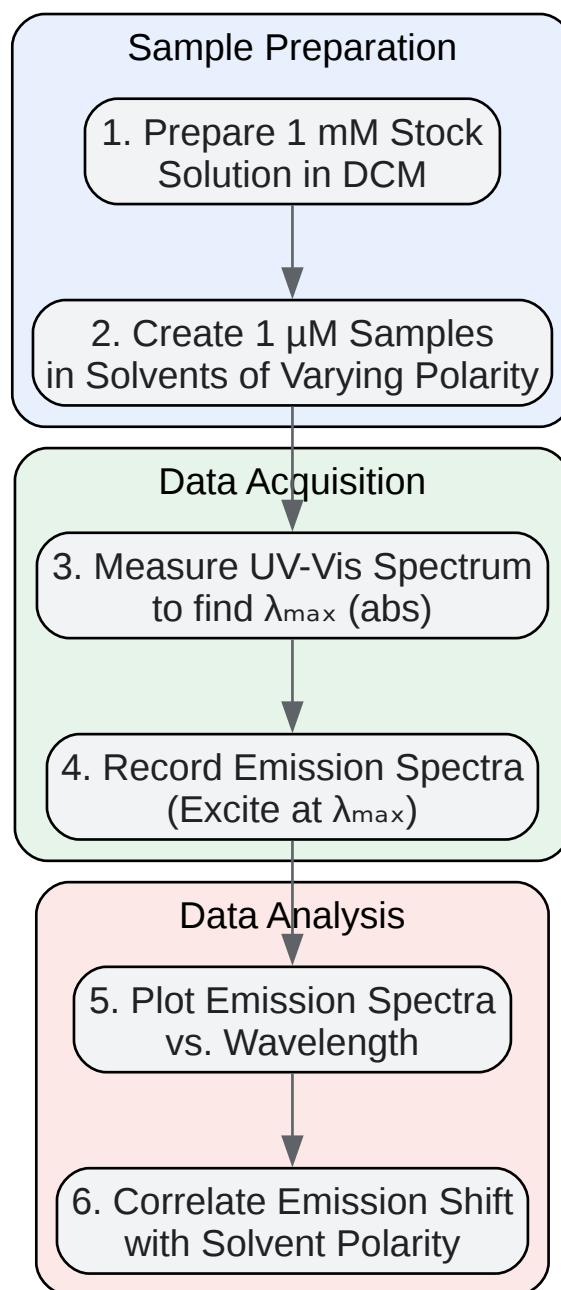
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve **4-(Methylamino)benzonitrile** in ethanol.
- Reagent Addition: Add the 10% aqueous NaOH solution to the flask.
- Reaction: Heat the mixture to reflux (approx. 90-100 °C) and maintain for 12-16 hours. The reaction can be monitored by TLC by taking a small aliquot, acidifying it, and spotting it on the plate.
- Workup - Concentration: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
- Workup - Washing: Dilute the remaining aqueous residue with water (20 mL) and wash with dichloromethane (2 x 20 mL) to remove any unreacted starting material. Discard the organic layers.
- Workup - Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of concentrated HCl. A precipitate should form.
- Isolation: Collect the solid precipitate by vacuum filtration, wash it with cold deionized water, and dry it under vacuum to yield 4-(Methylamino)benzoic acid.

Expected Results:

- Yield: 75-85%
- Appearance: White to off-white solid.
- Analytical Data: The product can be characterized by IR spectroscopy (disappearance of the nitrile peak at $\sim 2220 \text{ cm}^{-1}$ and appearance of a broad O-H and a C=O stretch for the carboxylic acid) and NMR.

Decision Diagram for Nitrile Hydrolysis:





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